Metolachlor mercapturate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metolachlor mercapturate is a metabolite of metolachlor, a widely used preemergence herbicide. Metolachlor is commonly applied to control annual grasses and small-seeded broadleaf weeds in crops such as soybeans, corn, and other agricultural products. This compound is formed in the body as a result of the biotransformation of metolachlor, making it a significant marker for exposure to this herbicide .

Mécanisme D'action

Target of Action

Metolachlor mercapturate, a metabolite of the herbicide Metolachlor, primarily targets the formation of very long chain fatty acids in plants . This action inhibits seedling shoot growth, which is crucial for the survival and development of weeds .

Mode of Action

This compound interacts with its targets by inhibiting the formation of very long chain fatty acids . This inhibition disrupts the normal growth processes of the plant, particularly the growth of seedling shoots . The compound also acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of very long chain fatty acids and the gibberellin pathway . The inhibition of these pathways disrupts normal plant growth and development, leading to the death of the plant . In addition, this compound is metabolized in the human body, leading to the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed and extensively distributed in the body . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . The major route of excretion is urinary .

Result of Action

The result of this compound’s action is the inhibition of plant growth, particularly the growth of seedling shoots . This leads to the death of the plant, thereby controlling the spread of weeds . In humans, the metabolism of this compound leads to the formation of various metabolites, which are excreted in the urine .

Action Environment

The action of this compound is influenced by various environmental factors. Its effectiveness can be affected by the type of soil, the presence of other chemicals, and the specific characteristics of the target plants . Additionally, the metabolism and excretion of this compound in humans can be influenced by factors such as the individual’s health status and the presence of other substances in the body .

Analyse Biochimique

Biochemical Properties

Metolachlor, the parent compound of metolachlor mercapturate, belongs to the chloroacetamide chemical family and inhibits seedling shoot growth by blocking the formation of very long chain fatty acids . The enzymes involved in this process are yet to be fully identified .

Cellular Effects

Metolachlor has been observed to have effects on various types of cells. For instance, even at very low concentrations, metolachlor could cause the cell wall to separate from the cell membrane of rice . At higher concentrations, the entire cell can be damaged .

Molecular Mechanism

The molecular mechanism of metolachlor, and by extension this compound, involves the inhibition of the formation of very long chain fatty acids . This inhibition disrupts normal seedling shoot growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound, as a metabolite of metolachlor, has been observed to degrade over time . The degradation efficiency of metolachlor was found to be accelerated by 98% in microbial fuel cell experiments .

Metabolic Pathways

Metolachlor is metabolized in a complex, multi-step process that involves several metabolic enzymes . The metabolic pathway for S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .

Transport and Distribution

Metolachlor, the parent compound, is known to be transported along the cytoskeleton to its ultimate destination in the cell .

Subcellular Localization

The parent compound metolachlor is known to be localized in specific cellular compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Metolachlor mercapturate can be synthesized by reacting metolachlor with N-acetylcysteine. The reaction typically involves dissolving metolachlor and N-acetylcysteine in pyridine and incubating the mixture at room temperature for 24 hours. The resulting product is then purified using solid-phase extraction techniques .

Industrial Production Methods: The use of solid-phase extraction and high-performance liquid chromatography (HPLC) is common for purification and analysis .

Analyse Des Réactions Chimiques

Types of Reactions: Metolachlor mercapturate primarily undergoes hydrolytic and reductive dechlorination reactions. These reactions are facilitated by microbial degradation in the environment, particularly in soil and water .

Common Reagents and Conditions:

Hydrolytic Reactions: Water and microbial enzymes are the primary agents.

Reductive Dechlorination: Reducing agents and microbial activity play a crucial role.

Major Products Formed: The major products formed from the degradation of this compound include various hydrolyzed and dechlorinated metabolites .

Applications De Recherche Scientifique

Metolachlor mercapturate is extensively studied for its role as a biomarker in environmental and occupational health research. It is used to monitor exposure to metolachlor among agricultural workers and in environmental studies to assess the presence and impact of herbicide residues in soil and water . Additionally, its degradation pathways are studied to develop bioremediation strategies for contaminated environments .

Comparaison Avec Des Composés Similaires

Alachlor Mercapturate: A metabolite of alachlor, another chloroacetanilide herbicide.

Acetochlor Mercapturate: A metabolite of acetochlor, used similarly to metolachlor.

Comparison: Metolachlor mercapturate is unique in its specific formation from metolachlor and its distinct degradation products. While alachlor and acetochlor mercapturates share similar metabolic pathways, the specific environmental and biological impacts of this compound are unique due to its distinct chemical structure and reactivity .

Activité Biologique

Metolachlor mercapturate, a metabolite of the herbicide metolachlor, has garnered attention due to its biological activity and implications for human health and environmental safety. This article explores its biological activity, including metabolic pathways, toxicological effects, and degradation performance, supported by data tables and case studies.

Overview of this compound

Metolachlor is an acetanilide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. Upon exposure, metolachlor is metabolized primarily into this compound through conjugation with glutathione, facilitating its excretion in urine. This mercapturic acid derivative serves as a significant biomarker for exposure assessment in agricultural workers .

Metabolic Pathways

The metabolism of metolachlor involves several key steps:

- Absorption : Metolachlor exhibits high oral absorption rates (≥85%) in animal studies, with significant distribution to well-perfused organs .

- Conjugation : The primary metabolic pathway includes oxidative reactions followed by glutathione conjugation, leading to the formation of this compound .

- Excretion : The compound is predominantly excreted in urine and feces, with urinary metabolites providing insight into exposure levels in humans .

Toxicological Effects

Research has indicated various toxicological effects associated with this compound and its parent compound:

- Endocrine Disruption : Studies have shown that exposure to mixtures of atrazine and metolachlor can induce testicular toxicity in male rats, characterized by reduced sperm motility and increased oxidative stress markers .

- Organ Toxicity : Animal studies have reported cardiovascular, renal, and hepatic impairments following exposure to atrazine-metolachlor combinations, indicating potential risks associated with these herbicides .

Table 1: Summary of Toxicological Findings

Environmental Degradation

The degradation of metolachlor in soil and water is primarily facilitated by microbial activity. Research indicates that specific microbial strains can significantly enhance the degradation rate of metolachlor:

- Microbial Strain MET-F-1 : This strain has been shown to accelerate the degradation of metolachlor when combined with organic amendments like wheat bran. In field trials, the half-life (DT50) of metolachlor was reduced from 14.7 days to as low as 3.9 days when using this strain alongside wheat bran .

Table 2: Degradation Performance of Metolachlor

| Treatment Type | Initial Concentration (mg/kg) | DT50 (days) | Degradation Rate (%) on Day 7 |

|---|---|---|---|

| Control (SM) | 3.00 ± 0.21 | 7.1 | 50.7 |

| Wheat Bran (SMB) | 3.14 ± 0.11 | 14.7 | 36.8 |

| Wheat Bran + MET-F-1 (SMBF) | 4.99 ± 0.12 | 3.9 | 88.3 |

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

- Human Biomonitoring : A study assessing urinary metabolites among agricultural workers found that over half had detectable levels of this compound, highlighting its relevance as a biomarker for exposure .

- Animal Studies : Research involving rats demonstrated that chronic exposure to atrazine-metolachlor mixtures resulted in significant reproductive toxicity and alterations in metabolic profiles, necessitating further investigation into long-term health effects .

Propriétés

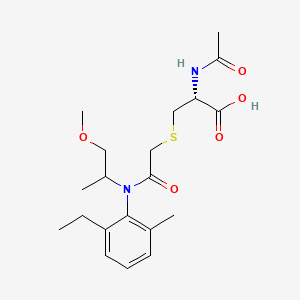

IUPAC Name |

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFXMEPCHCUHDE-JRZJBTRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.